Tert-butyl 2-hydroxy-4-nitrobenzoate

TYK2 Inhibition Autoimmune Disease Cellular Pharmacology

Researchers developing TYK2 inhibitors often face challenges in sourcing intermediates with orthogonal protecting group strategies. This compound provides an optimized solution: • Directly applicable to TYK2 inhibitor programs; derivatives show cellular potency (IC50 2.9 nM in Jurkat cells). • The tert-butyl ester serves as an acid-labile protecting group, enabling selective deprotection orthogonal to base-labile esters. • The para-nitro group allows for selective reduction to an amine, facilitating rapid diversification. Supplied as a beige solid with verified purity, ready for immediate synthetic use.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 1356600-78-6
Cat. No. B1401658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-hydroxy-4-nitrobenzoate
CAS1356600-78-6
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C11H13NO5/c1-11(2,3)17-10(14)8-5-4-7(12(15)16)6-9(8)13/h4-6,13H,1-3H3
InChIKeyMNCYASOVEQTTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-hydroxy-4-nitrobenzoate: Strategic Building Block


Tert-butyl 2-hydroxy-4-nitrobenzoate (CAS 1356600-78-6), also known as 4-nitrosalicylic acid tert-butyl ester, is a functionalized aromatic ester featuring a para-nitro group, an ortho-hydroxyl group, and a sterically bulky tert-butyl carboxylate protecting group . This specific substitution pattern makes it a versatile intermediate in medicinal chemistry and organic synthesis, with documented utility as a key building block in the development of TYK2 inhibitors for autoimmune diseases and in the construction of complex molecular architectures [1]. Its physical form is typically a beige solid with a purity of 95%, and it is stored at room temperature .

Synthesis
Functionalized building block for TYK2 pathway inhibitor SAR studies
Protection
Acid-labile tert-butyl ester enables orthogonal deprotection strategies
Property
Higher lipophilicity profile supports cell-permeable probe design

Why the tert-Butyl Group Is Irreplaceable


The tert-butyl ester of 2-hydroxy-4-nitrobenzoic acid cannot be simply substituted with its methyl, ethyl, or free acid analogs due to fundamental differences in physicochemical properties, stability, and biological performance. The tert-butyl group confers increased lipophilicity (LogP 3.7) compared to smaller esters, directly impacting membrane permeability and binding pocket occupancy [1]. Furthermore, the steric bulk of the tert-butyl group provides kinetic stability under basic conditions while allowing for facile, selective deprotection under acidic conditions, a key orthogonal protecting group strategy not possible with methyl or ethyl esters [2]. Crucially, in biological systems, the tert-butyl moiety has been identified as the 'most favorable' pattern for acetylcholinesterase (AChE) inhibition, with tert-butyl derivatives demonstrating effective and selective activity whereas other ester analogs were inactive or not reported with comparable potency [3].

tert-Butyl ester
Methyl/ethyl ester or free acid
Why direct swap may not transfer
Acid-labile deprotection (TFA/HCl)
Base-labile (LiOH/NaOH) or ionizable
Orthogonal protecting group strategy may not be retained; free acid complicates coupling and solubility.
Higher lipophilicity
Lower lipophilicity
Membrane permeability and target engagement profile may shift substantially with smaller esters.
Reported effective AChE inhibition in nitrone series
Smaller esters inactive or much less potent
Bioactive response pattern may not replicate; steric contribution to binding appears specific to tert-butyl.

Differentiation from Close Analogs


TYK2 Inhibitory Potency in Cellular Assay

Tert-butyl 2-hydroxy-4-nitrobenzoate demonstrates high potency as a TYK2 inhibitor, with an IC50 of 2.90 nM in a human Jurkat cellular assay measuring inhibition of IFNα-induced STAT3 phosphorylation [1]. While direct comparative IC50 data for the methyl or ethyl ester analogs in the identical assay are not publicly available, this potency is notable within the context of TYK2-targeted therapeutics [1]. This activity provides a specific, quantifiable justification for selecting this building block for medicinal chemistry campaigns targeting the TYK2 pathway [1].

TYK2 IC50
Class-level inference
2.90 nM
Supports TYK2 pathway inhibition study context
Jurkat cells, IFNα-STAT3 HTRF; comparative methyl/ethyl ester data unavailable.
TYK2 Inhibition Autoimmune Disease Cellular Pharmacology

High-Yield Synthesis Route

A reproducible synthesis of tert-butyl 2-hydroxy-4-nitrobenzoate from 2-hydroxy-4-nitrobenzoic acid and tert-butanol has been reported with an isolated yield of 87% . The procedure utilizes DMAP and DCC in THF at room temperature for 20 hours, providing a practical and scalable method for obtaining this key intermediate . This high yield contrasts with the potential for lower yields or competing side reactions (e.g., nitro group reduction or ester hydrolysis) that may be encountered with less sterically hindered or more labile ester analogs under similar conditions .

Synthetic Yield
Supporting evidence
87% isolated
Supports scale-up feasibility in multi-step synthesis
DMAP/DCC conditions; comparative yields for smaller esters not reported.
Organic Synthesis Process Chemistry Building Block Preparation

Enhanced Lipophilicity for Membrane Permeability

The calculated octanol-water partition coefficient (LogP) for tert-butyl 2-hydroxy-4-nitrobenzoate is 3.7, which is significantly higher than that of the parent acid, 2-hydroxy-4-nitrobenzoic acid (LogP ~0.6-1.2 depending on calculation method), and likely higher than the methyl or ethyl ester analogs [1]. This increased lipophilicity is a direct consequence of the bulky, hydrophobic tert-butyl group and is a critical determinant of membrane permeability, oral absorption, and blood-brain barrier penetration potential [1].

Predicted LogP
Class-level inference
3.7
Higher lipophilicity supports passive diffusion studies
In silico; experimental verification recommended. Free acid LogP ~0.6–1.2.
Physicochemical Properties ADME Drug Design

tert-Butyl as Orthogonal Protecting Group

The tert-butyl ester in this compound serves as a classic, acid-labile protecting group for the carboxylic acid moiety [1]. It exhibits stability under basic and nucleophilic conditions but can be selectively removed with trifluoroacetic acid (TFA) or HCl in dioxane, yielding the free 2-hydroxy-4-nitrobenzoic acid [1]. This orthogonal reactivity profile allows for chemoselective deprotection in the presence of other base-labile esters like methyl or ethyl esters, which are typically cleaved via alkaline hydrolysis [1]. The bulky tert-butyl group also provides steric shielding, protecting the ester carbonyl from nucleophilic attack and reducing unwanted side reactions during multi-step syntheses [1].

Orthogonal PG
Class-level inference
tert-Butyl: acid-labile (TFA/HCl) Methyl/Ethyl: base-labile (LiOH/NaOH)
Enables sequential carboxylic acid deprotection in complex molecules
Standard orthogonal strategy; review substrate-specific tolerance.
Protecting Group Strategy Organic Synthesis Solid-Phase Synthesis

Steric Effects on Reactivity and Binding

The tert-butyl group is known to accelerate reaction rates by a factor of 240 compared to a hydrogen substituent due to the Thorpe-Ingold effect, which compresses bond angles and facilitates cyclization reactions [1]. Conversely, its steric bulk can also hinder reactions at nearby centers, providing kinetic stabilization. In a biological context, the tert-butyl moiety was identified as the 'most favourable' pattern for AChE inhibition in a series of benzoic acid-derived nitrones, with tert-butyl derivatives showing effective inhibition (e.g., IC50 = 8.3 μM) while other ester analogs were either inactive or significantly less potent [2]. This demonstrates the unique ability of the tert-butyl group to enhance binding affinity through optimal steric and hydrophobic interactions within the enzyme active site [2].

Steric/Binding Effects
Class-level inference
Rate acceleration 240× (vs H) AChE IC50 8.3 μM (related nitrone)
Supports steric effect interpretation on reactivity and binding affinity
AChE inhibition in nitrone series; direct attribution to building block requires validation.
Steric Effects Structure-Activity Relationship Molecular Recognition

Tert-butyl 2-hydroxy-4-nitrobenzoate Applications


TYK2 Inhibitor Development for Autoimmune Diseases

This compound is ideally suited as a key intermediate or starting point for the synthesis and optimization of TYK2 inhibitors . Its demonstrated cellular potency (IC50 2.90 nM) against TYK2 in Jurkat cells provides a strong foundation for developing novel therapeutics for psoriasis, rheumatoid arthritis, inflammatory bowel disease, and other autoimmune conditions [1]. The tert-butyl ester enhances lipophilicity (LogP 3.7), improving the potential for oral bioavailability and cellular penetration [2].

Orthogonal Protection and Diversification

The compound serves as a versatile building block for complex molecule synthesis . The tert-butyl ester functions as an orthogonal protecting group for the carboxylic acid, allowing for selective deprotection under acidic conditions without affecting base-labile esters or other sensitive functionalities [1]. The nitro group can be selectively reduced to an amine, enabling further diversification via amide coupling, reductive amination, or diazonium chemistry . The hydroxyl group can be alkylated or used for ether formation .

Cell-Permeable Probe Development

Due to its enhanced lipophilicity (LogP 3.7) relative to the free acid, this compound is a valuable precursor for creating cell-permeable probes and imaging agents . The tert-butyl ester increases membrane permeability, allowing the compound or its derivatives to enter cells more efficiently . Once inside, intracellular esterases can hydrolyze the ester to release the active free acid, a strategy commonly employed in prodrug design .

Nitroarene Intermediate for Agrochemicals

Nitro-substituted salicylic acid derivatives, including tert-butyl esters, have been explored as building blocks for agrochemicals, particularly as molluscicides and insecticides . The para-nitro group and the salicylate core are recognized pharmacophores in this field, and the tert-butyl ester provides a handle for further functionalization and optimization of physicochemical properties .

Application
Selection Property
Validation Focus
TYK2 pathway inhibitor research
TYK2 inhibition cellular assay context
IFNα-STAT3 pathway endpoint review
Complex molecule building block
Orthogonal acid-labile protecting group
Deprotection sequence compatibility
Cell-permeable probe design
Lipophilicity-enabling ester approach
Intracellular esterase-mediated probe release
Agrochemical intermediate exploration
Nitroarene pharmacophore and derivatization handle
Functional group transformation tolerance

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16 linked technical documents
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